![molecular formula C15H14FN3O2S2 B2434663 3-[[1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine CAS No. 868218-76-2](/img/structure/B2434663.png)
3-[[1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
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Description
3-[[1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine is a chemical compound that has garnered significant attention in the field of scientific research. This compound has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Scientific Research Applications
Environmental Degradation and Monitoring
Studies on polyfluoroalkyl chemicals, including perfluoroalkyl moieties, focus on their environmental degradation pathways, detection, and monitoring due to their widespread industrial and commercial use. The microbial degradation of these substances leads to the formation of persistent perfluoroalkyl carboxylic and sulfonic acids, raising concerns about environmental and human health impacts. The methodologies and analytical techniques developed for these studies could be relevant for understanding the environmental fate of similar compounds like the specified sulfonamide-based chemical (Liu & Avendaño, 2013).
Pharmacological Applications
The pharmacophore design of imidazole-based compounds, including sulfonamide inhibitors, highlights their significance in medicinal chemistry as selective inhibitors for various biological targets, such as p38α MAP kinase, which plays a role in inflammatory processes. These studies provide a framework for the design and synthesis of new drugs with improved selectivity and potency, potentially guiding the pharmaceutical application of the specified compound (Scior et al., 2011).
Optoelectronic Materials
Research on quinazolines and pyrimidines, including their derivatives, explores their application in optoelectronic materials. The incorporation of these chemical structures into π-extended conjugated systems has shown promise for developing novel materials with applications in electronic devices, luminescent elements, and photoelectric conversion elements. This suggests potential research avenues for exploring the optoelectronic applications of related compounds (Lipunova et al., 2018).
Contaminant Removal
The removal of pharmaceutical contaminants from water using cleaner technologies is an area of growing interest. Studies on the removal of sulfamethoxazole, a sulfonamide antibiotic, from aqueous solutions highlight the development of sustainable and efficient removal technologies. Insights from these studies could inform approaches for mitigating environmental contamination by similar compounds (Prasannamedha & Kumar, 2020).
properties
IUPAC Name |
3-[[1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S2/c16-13-3-5-14(6-4-13)23(20,21)19-9-8-18-15(19)22-11-12-2-1-7-17-10-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUAPWKZQIUDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine |
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